7-bromo-N-(1-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide
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Overview
Description
7-bromo-N-(1-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran family. This compound is characterized by the presence of a bromine atom at the 7th position, a cyanoethyl group attached to the nitrogen atom, and a carboxamide group at the 2nd position of the benzofuran ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(1-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Nitrile Formation: The cyanoethyl group can be introduced by reacting the brominated benzofuran with acrylonitrile under basic conditions, such as using sodium hydride or potassium carbonate.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an appropriate amine, such as ethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-(1-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Substituted benzofuran derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
7-bromo-N-(1-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-bromo-N-(1-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-N-(2-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide
- 7-chloro-N-(1-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide
- 7-bromo-N-(1-cyanoethyl)-6-methyl-1-benzofuran-2-carboxamide
Uniqueness
7-bromo-N-(1-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide is unique due to the specific positioning of the bromine atom, cyanoethyl group, and carboxamide group on the benzofuran ring. This unique arrangement imparts distinct chemical and physical properties, influencing its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-bromo-N-(1-cyanoethyl)-5-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-7-3-9-5-11(13(17)16-8(2)6-15)18-12(9)10(14)4-7/h3-5,8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKXFCXQVDIOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OC(=C2)C(=O)NC(C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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